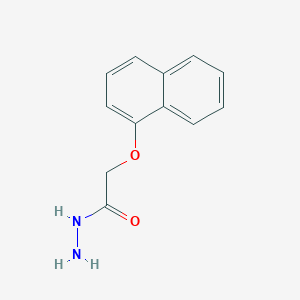

2-(1-Naphthyloxy)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHRLDIWQEXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352585 | |

| Record name | 2-(1-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24310-15-4 | |

| Record name | 2-(1-naphthyloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24310-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1-Naphthyloxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Naphthyloxy)acetohydrazide is a chemical compound belonging to the class of naphthyloxyacetic acid derivatives and hydrazides. This guide provides a comprehensive overview of its synthesis and characterization, intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. While specific experimental data for this particular isomer is not widely available in the literature, this document outlines the general synthetic routes and expected characterization profiles based on established chemical principles and data from closely related compounds.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding ester, ethyl 2-(1-naphthyloxy)acetate, followed by its conversion to the target hydrazide.

Step 1: Synthesis of Ethyl 2-(1-Naphthyloxy)acetate

The synthesis of the intermediate ester, ethyl 2-(1-naphthyloxy)acetate, is generally accomplished by the Williamson ether synthesis. This involves the reaction of 1-naphthol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base.

Experimental Protocol:

A general procedure for the synthesis of the precursor, ethyl 2-(2-naphthyloxy)acetate, can be adapted for the 1-naphthyloxy isomer. To a solution of 1-naphthol (1.0 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), is added a base, typically anhydrous potassium carbonate (2.0-3.0 equivalents). The mixture is stirred at room temperature for a short period, after which ethyl bromoacetate (1.1-1.5 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield ethyl 2-(1-naphthyloxy)acetate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ester, ethyl 2-(1-naphthyloxy)acetate, using hydrazine hydrate.

Experimental Protocol:

A general procedure for the synthesis of acetohydrazides from their corresponding esters is well-established.[1] Ethyl 2-(1-naphthyloxy)acetate (1.0 equivalent) is dissolved in a suitable solvent, most commonly absolute ethanol. An excess of hydrazine hydrate (typically 3-5 equivalents) is then added to the solution. The reaction mixture is heated to reflux for several hours and the progress is monitored by TLC. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Characterization

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Expected to be a solid |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the naphthyl protons (aromatic region), a singlet for the -OCH₂- protons, and signals for the -NH- and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Signals for the ten carbons of the naphthalene ring, the methylene carbon (-OCH₂-), and the carbonyl carbon of the hydrazide. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-O-C stretching (ether). |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Biological Activity

The biological activities of this compound have not been extensively studied. However, the hydrazide and hydrazone classes of compounds are known to exhibit a wide range of biological activities. Many derivatives have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The naphthyl moiety is also a common feature in many biologically active compounds. Therefore, it is plausible that this compound and its derivatives could serve as scaffolds for the development of new therapeutic agents. Further research is required to explore the specific biological activities and potential mechanisms of action of this compound.

Conclusion

This technical guide provides an overview of the synthesis and predicted characterization of this compound. While detailed experimental data for this specific compound is limited, the general synthetic methodologies are well-established and can be readily implemented in a laboratory setting. The information presented here serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate the physicochemical properties and pharmacological potential of this compound.

References

An In-depth Technical Guide to 2-(1-Naphthyloxy)acetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-(1-Naphthyloxy)acetohydrazide. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a naphthalene ring system linked to an acetohydrazide functional group via an ether bond. The connectivity at the 1-position of the naphthalene ring is a key structural feature, distinguishing it from its 2-naphthyloxy isomer.

Molecular Identifiers:

-

CAS Number: 24310-15-4

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN

-

InChI: InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)

Structural Diagram:

Discovery and isolation of novel naphthyloxy compounds

An In-depth Technical Guide to the Discovery and Isolation of Novel Naphthyloxy Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyloxy compounds, a class of molecules characterized by a naphthalene ring linked to an organic moiety via an ether bond, have garnered significant attention in medicinal chemistry and drug discovery. The rigid, aromatic naphthalene scaffold serves as a versatile template for designing molecules with diverse pharmacological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The planar nature of the naphthyl group allows for effective interaction with biological targets, including DNA intercalation and binding to enzyme active sites.[4] This guide provides a comprehensive overview of the key stages in the discovery and development of novel naphthyloxy compounds, from synthesis and isolation to biological evaluation and mechanism of action studies.

General Synthesis and Isolation Workflow

The development of novel naphthyloxy compounds follows a structured workflow, beginning with synthesis and culminating in biological screening. This process is iterative, with results from biological assays often informing the design of next-generation compounds.

Caption: General workflow for the discovery and development of novel naphthyloxy compounds.

Synthesis and Isolation of Naphthyloxy Derivatives

The synthesis of naphthyloxy compounds often employs established organic chemistry reactions, followed by rigorous purification to isolate the target molecule.

Experimental Protocol: Synthesis of a Naphthyloxy Propanolamine Derivative

This protocol is a generalized example based on the synthesis of propranolol, a well-known naphthyloxy compound.[5]

-

Reaction Setup : In a reaction flask, dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methylene chloride.

-

Catalysis : While stirring at a controlled temperature (e.g., below 30°C), slowly add a catalytic amount of a base like triethylamine.

-

Reaction Monitoring : Allow the ring-opening reaction to proceed for several hours (e.g., 5-6 hours) at 25-30°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Purification : Recrystallize the resulting residue from a solvent system like toluene/n-hexane to obtain the purified naphthyloxy propanolamine product.

-

Confirmation : Confirm the product's identity and purity using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Experimental Protocol: Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for purifying synthetic compounds from reaction byproducts.[6][7]

-

Stationary Phase Preparation : Pack a glass column with a suitable stationary phase, most commonly silica gel or alumina.[6] The stationary phase should be prepared as a slurry in a non-polar solvent (e.g., hexane) and carefully loaded into the column to avoid air bubbles.

-

Sample Loading : Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a weak solvent and load it onto the top of the column.

-

Elution : Begin eluting the sample through the column with a mobile phase (eluent). The polarity of the eluent is critical for separation.[6]

-

Start with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The optimal solvent system is often predetermined using TLC.[6]

-

-

Fraction Collection : Collect the eluent in separate fractions. Monitor the separation of compounds using TLC analysis of the collected fractions.

-

Solvent Evaporation : Combine the fractions containing the pure desired compound and remove the solvent using a rotary evaporator to yield the isolated naphthyloxy compound.

Structural Characterization

After isolation, the precise chemical structure of the novel compound must be determined. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Data provides information on the chemical environment, connectivity, and number of protons and carbons.[8][9]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.[8]

-

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule, which is particularly useful for aromatic systems like naphthalene.[10][11] The zero-order spectrum can be transformed into higher-order derivative spectra to resolve overlapping bands and enhance qualitative analysis.[10][12][13]

Biological Activity of Novel Naphthyloxy Compounds

Novel naphthyloxy derivatives have been evaluated for a range of biological activities, with many showing promise as therapeutic agents.

Histamine H3 Receptor Antagonism

A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated for their affinity to the histamine H₃ receptor.[1] Several compounds demonstrated high affinity, suggesting their potential for treating neurological disorders.[1]

| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | ED₅₀ (nM/mg/kg) |

| 1-(5-(naphthalen-1-yloxy)pentyl)azepane (11) | Histamine H₃ Receptor | 21.9 | 312 (cAMP) | 3.68 (rat dipsogenia) |

| 1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13) | Histamine H₃ Receptor | 53.9 | - | 19.2 mg/kg (MES, mice), 17.8 mg/kg (MES, rats) |

Table 1: In vitro and in vivo activity of lead naphthyloxy derivatives as H₃ receptor ligands. Data sourced from[1].

Anticancer Activity

Derivatives of the related naphthoquinone scaffold have shown significant cytotoxic effects against various cancer cell lines.[14] This highlights the potential of the naphthalene core in oncology drug discovery.

| Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) |

| 5-acetoxy-1,4-naphthoquinone | IGROV-1 (Ovarian) | 7.54 |

| 5-acetoxy-1,4-naphthoquinone | KB (Oral Epidermoid) | 1.39 |

Table 2: Cytotoxic activity of a naphthoquinone derivative against human cancer cell lines. Data sourced from[14].

Modulation of Cellular Signaling Pathways

The therapeutic effects of bioactive compounds are often rooted in their ability to modulate key cellular signaling pathways that are dysregulated in disease.[15][16] Natural products and their synthetic derivatives can induce apoptosis, inhibit proliferation, and arrest the cell cycle by interacting with pathways like PI3K/Akt/mTOR and RAF/MEK/ERK.[17][18]

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for novel therapeutics.[18][19] A hypothetical novel naphthyloxy compound could be designed to inhibit key kinases in this pathway, such as Akt or mTOR, thereby suppressing tumor growth.

Caption: Potential mechanism of a naphthyloxy compound inhibiting the PI3K/Akt pathway.

Conclusion

The naphthyloxy scaffold represents a privileged structure in the design of novel therapeutic agents. Through systematic synthesis, rigorous purification and characterization, and comprehensive biological evaluation, new lead compounds with significant potential can be identified.[1][4] Future research focused on structure-activity relationship (SAR) studies and the modulation of key signaling pathways will be crucial in translating these promising molecules into clinical candidates.

References

- 1. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 6. columbia.edu [columbia.edu]

- 7. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. whoi.edu [whoi.edu]

- 11. researchgate.net [researchgate.net]

- 12. ajpaonline.com [ajpaonline.com]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 14. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds | MDPI [mdpi.com]

- 15. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 18. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1-Naphthyloxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 2-(1-naphthyloxy)acetohydrazide. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for obtaining high-quality spectroscopic data for solid organic compounds, intended to aid researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on data from analogous structures, including 1-naphthyloxyacetic acid and various acetohydrazide derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.0 - 8.2 | Multiplet | 7H |

| O-CH₂ | ~4.8 | Singlet | 2H |

| NH | ~8.0 | Broad Singlet | 1H |

| NH₂ | ~4.5 | Broad Singlet | 2H |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| Naphthalene-C (quaternary) | 120 - 155 |

| Naphthalene-CH | 105 - 135 |

| O-CH₂ | ~65 |

Solvent: DMSO-d₆

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₂) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | ~1670 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1270 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 216 | Molecular Ion |

| [M-NHNH₂]⁺ | 185 | Loss of hydrazinyl group |

| [C₁₀H₇O]⁺ | 143 | Naphthyloxy cation |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample is typically infused directly or via liquid chromatography.

-

For EI, the sample is introduced into a high vacuum and bombarded with electrons.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for spectroscopic analysis.

In silico prediction of 2-(1-Naphthyloxy)acetohydrazide bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-(1-Naphthyloxy)acetohydrazide Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico evaluation of this compound, a molecule with potential therapeutic applications. Given the limited specific experimental data on this compound, this document outlines a predictive approach based on established computational methodologies and data from structurally related molecules. It serves as a roadmap for researchers aiming to investigate its bioactivity through computational means.

Introduction

Hydrazide and naphthyl moieties are prevalent in a variety of biologically active compounds.[1][2] The combination of these two pharmacophores in this compound suggests a high potential for therapeutic activity. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective initial assessment of a compound's bioactivity and drug-likeness.[3][4] This guide details a proposed workflow for predicting the biological targets and pharmacokinetic profile of this compound.

Proposed Biological Targets

Based on the known activities of structurally similar naphthyloxy and acetohydrazide derivatives, the following enzymes are proposed as potential biological targets for this compound:

-

Cyclooxygenase-2 (COX-2): Many hydrazone derivatives have been investigated as anti-inflammatory agents targeting COX-2.[1][2]

-

Acetylcholinesterase (AChE): Hydrazide derivatives have shown potential as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[3][5]

-

Carbonic Anhydrase II (CA-II): Certain N-acylhydrazone scaffolds have demonstrated inhibitory activity against carbonic anhydrase isoenzymes.[6]

-

Histamine H3 Receptor: Naphthyloxy derivatives have been identified as potent ligands for this receptor, which is involved in neurological functions.[7]

Methodologies: A Predictive In Silico Protocol

This section outlines a detailed protocol for a virtual screening workflow to assess the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

The structure is then energy-minimized using a suitable force field (e.g., MMFF94).

-

Polar hydrogens and appropriate charges are added.

-

-

Receptor Preparation:

-

The 3D crystal structures of the proposed target proteins are obtained from the Protein Data Bank (PDB). Suggested PDB IDs include:

-

COX-2: 3LN1[1]

-

AChE: 4EY7

-

CA-II: 2ABE

-

Histamine H3 Receptor (homology model)

-

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens and Gasteiger charges are added to the protein structure.

-

-

Docking Simulation:

-

Software such as AutoDock Vina or the Molecular Operating Environment (MOE) can be used for the docking calculations.[2][3]

-

The grid box for docking is defined to encompass the active site of the target protein.

-

The docking simulation is performed using a standard protocol with a specified number of binding modes to be generated.

-

-

Analysis of Results:

-

The predicted binding affinities (in kcal/mol) and the binding poses of the ligand in the active site are analyzed.

-

Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and documented using software like Discovery Studio or PyMOL.[3]

-

ADMET Prediction Protocol

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[8][9]

-

Input: The canonical SMILES string or the 2D structure of this compound is used as input for online ADMET prediction servers.

-

Prediction Servers: A consensus approach using multiple servers is recommended for higher confidence in the predictions. Suitable servers include:

-

admetSAR 2.0[10]

-

SwissADME

-

pkCSM

-

-

Predicted Properties: A range of pharmacokinetic and toxicological properties are predicted, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

Predictive Data Presentation

The following tables present hypothetical but realistic data that could be expected from the execution of the proposed in silico protocols.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 3LN1 | -8.5 | Diclofenac | -9.2 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Donepezil | -11.5 |

| Carbonic Anhydrase II (CA-II) | 2ABE | -7.8 | Acetazolamide | -8.1 |

| Histamine H3 Receptor | Model | -8.9 | Pitolisant | -9.8 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | > 90% | High binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance (log(ml/min/kg)) | 0.5 | Moderate renal clearance |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Carcinogenicity | Non-carcinogen | Low risk of carcinogenicity |

| Hepatotoxicity | Low | Low risk of liver damage |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Table 3: Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Rule | Adherence |

| Molecular Weight | 228.25 g/mol | Lipinski's Rule of 5 (< 500) | Yes |

| LogP | 2.8 | Lipinski's Rule of 5 (< 5) | Yes |

| Hydrogen Bond Donors | 2 | Lipinski's Rule of 5 (< 5) | Yes |

| Hydrogen Bond Acceptors | 3 | Lipinski's Rule of 5 (< 10) | Yes |

| Molar Refractivity | 65.4 cm³ | - | |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | - |

Visualizations

In Silico Workflow

Caption: A flowchart of the proposed in silico workflow for bioactivity prediction.

Hypothetical Signaling Pathway: COX-2 Inhibition

Caption: Proposed mechanism of action via inhibition of the COX-2 signaling pathway.

Conclusion

This guide presents a comprehensive in silico strategy for the preliminary assessment of this compound's bioactivity. The proposed workflow, combining molecular docking and ADMET prediction, allows for the identification of potential biological targets and the evaluation of the compound's drug-likeness. The predictive data and visualizations provided herein serve as a foundational hypothesis for guiding future experimental validation, including in vitro enzyme inhibition assays and cell-based studies. This approach streamlines the early stages of drug discovery, enabling a more focused and efficient allocation of resources.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jptcp.com [jptcp.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Drug Discovery: An In-Depth Technical Guide to Lipinski's Rule of Five for 2-(1-Naphthyloxy)acetohydrazide

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the judicious application of predictive physicochemical principles is paramount to navigating the complex path from lead compound to viable drug candidate. This technical guide delves into the core principles of Lipinski's rule of five, a cornerstone of drug-likeness assessment, and applies it to the compound 2-(1-Naphthyloxy)acetohydrazide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis, detailed experimental protocols, and illustrative workflows to guide preclinical research.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the "rule of five" provides a set of simple, empirically derived guidelines to assess the druglikeness of a chemical compound, specifically its potential for oral bioavailability.[1] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW): A molecular mass less than 500 Daltons.

-

Octanol-Water Partition Coefficient (logP): A measure of lipophilicity, with a value not exceeding 5.

-

Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (typically the sum of -OH and -NH groups).

-

Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (typically the sum of nitrogen and oxygen atoms).

Adherence to these parameters is thought to favor the passive diffusion of a molecule across biological membranes, a critical step in oral drug absorption. It is important to note that these are guidelines rather than strict rules, and numerous successful drugs exist as exceptions.

Analysis of this compound against Lipinski's Rule of Five

This compound, a derivative of naphthol, presents an interesting scaffold for medicinal chemistry exploration. A thorough evaluation of its physicochemical properties against Lipinski's criteria is essential for its consideration as a potential oral drug candidate.

Data Presentation

The following table summarizes the key physicochemical parameters of this compound in the context of Lipinski's rule of five.

| Lipinski's Rule of Five Parameter | Guideline | Value for this compound | Compliance |

| Molecular Weight (MW) | < 500 g/mol | 216.24 g/mol | Yes |

| Octanol-Water Partition Coefficient (logP) | ≤ 5 | ~1.5 (Calculated for isomer) | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound.

Synthesis of Ethyl (1-Naphthyloxy)acetate (Intermediate)

Materials:

-

1-Naphthol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 1-naphthol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (1-naphthyloxy)acetate.

-

Purify the product by column chromatography or recrystallization if necessary.

Synthesis of this compound

Materials:

-

Ethyl (1-naphthyloxy)acetate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl (1-naphthyloxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified product in a vacuum oven.

Visualization of the Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's rule of five.

Caption: Workflow for evaluating a chemical compound against Lipinski's rule of five.

This technical guide provides a foundational assessment of this compound within the framework of Lipinski's rule of five. The compliance of this compound with all four criteria underscores its potential as a starting point for further investigation in drug discovery programs. The provided experimental protocols offer a practical basis for its synthesis and subsequent biological evaluation.

References

Preliminary Cytotoxicity Screening of 2-(1-Naphthyloxy)acetohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of 2-(1-Naphthyloxy)acetohydrazide. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document leverages findings from structurally analogous compounds, including naphthalene-containing acetohydrazides and other naphthyloxy derivatives. The guide details standardized experimental protocols for in vitro cytotoxicity assessment, presents representative data from related compounds to establish a potential efficacy benchmark, and visualizes experimental workflows and hypothetical signaling pathways using Graphviz DOT language. This document is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this and similar chemical entities.

Introduction

Hydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The incorporation of a naphthyloxy moiety introduces a bulky, lipophilic group that can enhance biological interactions and modulate cytotoxic effects. While the specific cytotoxic profile of this compound is not yet characterized, studies on analogous structures suggest a potential for significant antiproliferative activity. This guide outlines the necessary steps and expected data formats for a preliminary in vitro cytotoxicity screening.

Experimental Protocols

A standard approach to preliminary cytotoxicity screening involves the use of colorimetric assays to determine cell viability following exposure to the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.

MTT Assay Protocol

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or analogous test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations.

-

Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without compound) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activities of compounds structurally related to this compound against various human cancer cell lines. This data provides a reference for the potential range of activity.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Enamide Hybrids | Analog 5f (with 4-methylbenzene) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [1] |

| Naphthalene-Enamide Hybrids | Analog 5g (with 4-methoxybenzene) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [1] |

| Naphthyridine Derivatives | Compound 16 | HeLa (Cervical Cancer) | 0.7 | [2] |

| Naphthyridine Derivatives | Compound 16 | HL-60 (Leukemia) | 0.1 | [2] |

| Naphthyridine Derivatives | Compound 16 | PC-3 (Prostate Cancer) | 5.1 | [2] |

| Hydrazide-Hydrazones | Compound 21 (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide) | LN-229 (Glioblastoma) | 0.77 | [3] |

| Hydrazone Derivatives | Compound 1d | PC-3 (Prostate Cancer) | 9.38 | [4] |

| Hydrazone Derivatives | Compound 1e | A-549 (Lung Carcinoma) | 13.39 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening experiment.

Hypothetical Signaling Pathway

Based on the mechanisms of action observed for similar hydrazide and naphthalene derivatives, a plausible signaling pathway leading to apoptosis is depicted below. It is hypothesized that this compound could induce apoptosis through the intrinsic mitochondrial pathway.

Conclusion

While direct cytotoxic data for this compound is not currently available, the information on structurally similar compounds suggests that it is a promising candidate for anticancer research. The experimental protocols and representative data presented in this guide provide a solid framework for initiating a preliminary cytotoxicity screening. Future studies should focus on performing these assays to determine the specific IC50 values against a panel of cancer cell lines and subsequently exploring the underlying mechanisms of action.

References

- 1. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(1-Naphthyloxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-(1-Naphthyloxy)acetohydrazide, a key compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature for this particular molecule, this document serves as a detailed framework for conducting the necessary studies, presenting expected data formats, and outlining the logical workflows for these critical evaluations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| CAS Number | 24310-15-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Melting Point | Not available | - |

| pKa | Not available (predicted to have a weakly basic hydrazide group) | - |

| LogP | Not available (predicted to be moderately lipophilic) | - |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocols for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2]

Objective: To determine the saturation solubility of this compound in different solvents.

Materials:

-

This compound

-

Various solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Filter an aliquot of the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: The results should be summarized in a table as shown below.

Illustrative Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

|---|---|---|---|

| Water | 25 | e.g., 0.05 | e.g., 231 |

| Water | 37 | e.g., 0.08 | e.g., 370 |

| 0.1 N HCl | 37 | e.g., 1.2 | e.g., 5549 |

| PBS (pH 7.4) | 37 | e.g., 0.15 | e.g., 694 |

| Ethanol | 25 | e.g., 5.8 | e.g., 26822 |

| DMSO | 25 | e.g., >100 | e.g., >462450 |

Experimental Workflow for Solubility Determination

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[3] Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate degradation pathways.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV system

-

LC-MS system for identification of degradation products

Procedure: A stock solution of this compound is prepared and subjected to the following conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug and drug solution to 60°C for 7 days.

-

Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A dark control should be maintained.

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of the remaining drug and the formation of any degradation products. Peak purity analysis should be performed using a photodiode array detector, and the mass of degradation products should be determined by LC-MS to aid in structure elucidation.

Data Presentation: The results should be summarized in a table as shown below.

Illustrative Data Table

| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Major Degradant (RT, min) |

|---|---|---|---|---|

| 0.1 N HCl (60°C) | 24 | e.g., 85.2 | e.g., 2 | e.g., 4.5 |

| 0.1 N NaOH (60°C) | 24 | e.g., 70.5 | e.g., 3 | e.g., 3.8 |

| 3% H₂O₂ (RT) | 24 | e.g., 92.1 | e.g., 1 | e.g., 5.1 |

| Thermal (60°C) | 168 | e.g., 98.5 | e.g., 1 | e.g., 6.2 |

| Photostability | - | e.g., 95.8 | e.g., 2 | e.g., 7.1 |

Experimental Workflow for Forced Degradation Studies

Potential Degradation Pathway

Based on the structure of this compound, a potential primary degradation pathway under hydrolytic conditions is the cleavage of the hydrazide bond.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers and drug development professionals to generate the critical data necessary for formulation development, regulatory submissions, and establishing appropriate storage conditions and shelf-life for this promising compound. The provided workflows and data table templates offer a structured approach to conducting and documenting these essential studies.

References

A Quantum Chemical Investigation of 2-(1-Naphthyloxy)acetohydrazide: A Technical Guide

Disclaimer: As of late 2025, specific quantum chemical calculation studies published on 2-(1-Naphthyloxy)acetohydrazide are not available in widespread academic databases. This guide, therefore, presents a comprehensive, hypothetical study based on established and widely accepted computational methodologies applied to analogous molecular structures, such as hydrazide and naphthyl derivatives. It is designed to serve as a robust template for researchers and drug development professionals initiating such an investigation.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating a naphthyl group, an ether linkage, and a hydrazide moiety. These functional groups are present in various pharmacologically active compounds. Understanding the three-dimensional structure, electronic properties, and reactive sites of this molecule is crucial for predicting its biological activity, designing derivatives with improved efficacy, and elucidating potential mechanisms of action.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][2] They provide a detailed picture of molecular properties at the electronic level, complementing and guiding experimental work. This technical guide outlines the theoretical framework, computational protocol, and expected outcomes of a comprehensive quantum chemical analysis of this compound.

Methodology

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from general procedures for similar compounds, is provided for context and experimental validation of computational results.[3][4]

Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)acetate.

-

To a solution of 1-naphthol (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture.

-

Reflux the mixture for 24 hours, monitoring the reaction progress with thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol to yield pure ethyl 2-(1-naphthyloxy)acetate.

Step 2: Synthesis of this compound.

-

Dissolve the synthesized ethyl 2-(1-naphthyloxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.[3]

-

Reflux the resulting mixture for 18-24 hours, monitoring by TLC.[3]

-

Remove the solvent under reduced pressure.

-

Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Computational Protocol

All quantum chemical calculations would be performed using a standard software package like Gaussian. The typical computational workflow is illustrated below.

Details of the Calculation:

-

Level of Theory: Density Functional Theory (DFT) is the chosen method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for its balance of accuracy and computational cost for organic molecules.[1][5]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.[1][6]

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find the lowest energy conformation (a stable equilibrium geometry) without any symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also yield theoretical FT-IR and Raman spectra, which can be compared with experimental data.[7] The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[8]

-

Electronic Property Analysis:

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer, hyperconjugative interactions, and the strength of hydrogen bonds.[9][10]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[11][12]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

-

Results and Discussion

This section presents the expected quantitative data from the proposed calculations in a structured format.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles would be determined. This data is fundamental for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) |

| C1-O1 | Naphthyl-C — O | 1.375 | C1-O1-C11 | Naphthyl-O-CH₂ | 118.5 |

| O1-C11 | O — CH₂ | 1.430 | O1-C11-C12 | O-CH₂-C=O | 109.8 |

| C11-C12 | CH₂ — C=O | 1.510 | C11-C12-O2 | CH₂-C=O | 122.1 |

| C12=O2 | C=O | 1.230 | C11-C12-N1 | CH₂-C-N | 116.5 |

| C12-N1 | C — NH | 1.360 | C12-N1-N2 | C-NH-NH₂ | 121.0 |

| N1-N2 | NH — NH₂ | 1.450 | H-N1-N2 | H-N-N | 117.0 |

Note: Atom numbering is hypothetical for illustrative purposes.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks observed in an experimental FT-IR spectrum. The table below shows a hypothetical comparison.

Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Potential Energy Distribution (PED) % |

| N-H Asymmetric Stretch (NH₂) | 3310 | 3315 | ν(N-H) 98% |

| N-H Symmetric Stretch (NH₂) | 3205 | 3208 | ν(N-H) 97% |

| C-H Aromatic Stretch | 3055 | 3060 | ν(C-H) 95% |

| C=O Stretch (Amide I) | 1665 | 1670 | ν(C=O) 85%, δ(N-H) 10% |

| N-H Bend (Amide II) | 1620 | 1625 | δ(N-H) 70%, ν(C-N) 20% |

| C=C Aromatic Stretch | 1580 | 1582 | ν(C=C) 90% |

| C-O-C Asymmetric Stretch | 1250 | 1248 | ν(C-O) 88% |

Electronic Properties and Chemical Reactivity

Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a quantitative basis for understanding the molecule's reactivity.

The HOMO is expected to be localized over the electron-rich naphthyl ring, indicating this is the likely site for electrophilic attack. The LUMO may be distributed over the carbonyl group and adjacent atoms, suggesting this is a potential site for nucleophilic attack. The MEP map would visually confirm this, showing negative potential (red/yellow) around the carbonyl oxygen and positive potential (blue) around the amide and amine protons.

Table 3: Hypothetical Electronic Properties and Global Reactivity Descriptors

| Parameter | Value (a.u.) | Value (eV) | Description |

| E(HOMO) | -0.225 | -6.12 | Electron-donating ability |

| E(LUMO) | -0.050 | -1.36 | Electron-accepting ability |

| Energy Gap (ΔE) | 0.175 | 4.76 | Chemical reactivity/stability |

| Ionization Potential (I) | 0.225 | 6.12 | Energy to remove an electron |

| Electron Affinity (A) | 0.050 | 1.36 | Energy released when gaining an electron |

| Global Hardness (η) | 0.0875 | 2.38 | Resistance to charge transfer |

| Electronegativity (χ) | 0.1375 | 3.74 | Power to attract electrons |

| Dipole Moment | - | 3.5 Debye | Measure of molecular polarity |

A large HOMO-LUMO gap, such as the hypothetical 4.76 eV, suggests high kinetic stability and low chemical reactivity.[6] This information is vital for drug development, as it relates to the molecule's stability in a biological environment.

Conclusion

This technical guide outlines a comprehensive computational strategy for characterizing this compound using DFT calculations. The proposed methodology, including geometry optimization, vibrational analysis, and the study of electronic properties, provides a powerful framework for elucidating its fundamental chemical characteristics. The resulting data on molecular structure, stability, and reactivity can directly inform structure-activity relationship (SAR) studies, guide the synthesis of more potent analogues, and help predict the molecule's behavior in biological systems, thereby accelerating the drug discovery and development process.

References

- 1. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. learningbreeze.com [learningbreeze.com]

- 3. 2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 2-(1-Naphthyloxy)acetohydrazide and its Analogs against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects. This document provides an overview of the antimicrobial activity of compounds structurally related to 2-(1-Naphthyloxy)acetohydrazide against various Gram-positive pathogens. While specific data for this compound is not extensively available in the current literature, the information presented here is based on the reported activities of analogous naphthalene and hydrazone-containing molecules. These notes are intended to serve as a guide for researchers investigating the potential of this chemical scaffold.

Data Presentation: Antimicrobial Activity of Structurally Related Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against a selection of Gram-positive bacteria. This data, compiled from multiple studies, highlights the potential of this chemical class as effective antibacterial agents.

| Compound Class | Derivative/Substituent | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Isonicotinic Acid Hydrazide-Hydrazones | Compound 15 | S. aureus ATCC 6538 | 1.95 - 7.81 | - | - |

| S. epidermidis ATCC 12228 | 1.95 - 7.81 | - | - | ||

| B. subtilis ATCC 6633 | 1.95 - 7.81 | - | - | ||

| Compound 16 | S. aureus ATCC 25923 | 3.91 | Nitrofurantoin | 15.62 | |

| S. aureus ATCC 6538 | 3.91 | Nitrofurantoin | 15.62 | ||

| s-Triazine Hydrazide-Hydrazones | Compound 19 | S. aureus | 6.25 | Ampicillin | 12.5 |

| MRSA1 (clinical isolate) | 3.125 | - | - | ||

| Indol-2-one Hydrazide-Hydrazones | Compound 21 | B. subtilis | Higher activity than tetracycline | Tetracycline | - |

| S. aureus | Higher activity than tetracycline | Tetracycline | - | ||

| Pyrazole Hydrazone Derivatives | 4-Trifluoromethyl Phenyl Derivative (6g) | S. aureus | 0.78 | - | - |

| MRSA | 0.78 | - | - | ||

| B. subtilis | 0.78 | - | - | ||

| 4-Bromophenyl Derivative (6j) | S. aureus | 3.125 | - | - | |

| MRSA | 1.56 | - | - | ||

| B. subtilis | 1.56 | - | - | ||

| Naphthalene Hydrazone Derivatives | Derivative (NH-6) | S. aureus | Consistent Activity | - | - |

Note: The specific structures of the numbered compounds can be found in the cited literature. This table is a compilation of data from multiple sources on various hydrazone derivatives and is intended to be representative of the potential activity of this class of compounds.

Experimental Protocols

A detailed methodology for determining the antimicrobial activity of a test compound is crucial for obtaining reproducible and comparable results. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

-

Test compound (e.g., this compound)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

-

Reference antibiotic (e.g., Vancomycin, Ampicillin)

-

Sterile pipette tips and multichannel pipettes

2. Preparation of Reagents and Inoculum:

-

Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

3. Assay Procedure:

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain to be tested.

-

Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Growth is determined by observing turbidity in the wells. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Several studies on hydrazone derivatives suggest that a potential mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Application Notes and Protocols: In Vitro Anticancer Evaluation of 2-(1-Naphthyloxy)acetohydrazide and its Derivatives on Human Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1-Naphthyloxy)acetohydrazide and its derivatives represent a class of compounds with significant interest in the field of oncology due to their potential anticancer activities. This document provides a summary of the in vitro evaluation of these compounds against various human cancer cell lines, detailed experimental protocols for key assays, and visual representations of experimental workflows and potential signaling pathways. The data presented is a synthesis of findings from multiple studies on structurally related acetohydrazide and naphthyloxy derivatives.

Data Presentation

The cytotoxic activity of this compound and its related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values.

Table 1: Cytotoxic Activity (IC50 in µM) of Hydrazone and Oxadiazole Derivatives

| Compound | A-549 (Lung) | MDA-MB-231 (Breast) | PC-3 (Prostate) |

| Hydrazone 1e | 13.39 | - | - |

| Hydrazone 1d | 49.79 | 31.49 | 9.38 |

| Oxadiazole 2l | 36.26 | 22.73 | 38.42 |

Data synthesized from studies on novel hydrazone and oxadiazole derivatives.[1]

Table 2: Cytotoxic Activity (IC50 in µM) of Naphthalene-1,4-dione Analogues against HEC1A (Endometrial Cancer)

| Compound | IC50 (µM) |

| Compound 8 | 9.55 |

| Compound 9 | 4.16 |

| Compound 10 | 1.24 |

| BH10 (Control) | 10.22 |

Data from a study on naphthalene-1,4-dione analogues.[2]

Table 3: Cytotoxic Activity (IC50 in µM) of Naphthyridine Derivatives

| Compound | HeLa (Cervical) | HL-60 (Leukemia) | PC-3 (Prostate) |

| Compound 16 | 0.7 | 0.1 | 5.1 |

| Colchicine (Control) | 23.6 | 7.8 | 19.7 |

Data from a study on naphthyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized based on standard laboratory practices and descriptions from relevant literature.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), A-549 (lung), HeLa (cervical), PC-3 (prostate), and HCT-116 (colon) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed to determine if the compound induces cell cycle arrest.

-

Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

-